molecular formula C18H17NO2 B2707553 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione CAS No. 883279-93-4

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione

Cat. No.: B2707553
CAS No.: 883279-93-4
M. Wt: 279.339
InChI Key: NSEDXPVYCIWLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. Indoline-2,3-dione derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione are not yet fully understood. Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology

Cellular Effects

The cellular effects of this compound are also not well-studied. Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione typically involves the condensation of 5,7-dimethylindoline-2,3-dione with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: The parent compound with similar chemical properties.

    5,7-Dimethylindoline-2,3-dione: A closely related compound with similar biological activities.

    4-Methylbenzylindoline-2,3-dione: Another derivative with comparable applications.

Uniqueness

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione is unique due to the presence of both 5,7-dimethyl and 4-methylbenzyl substituents, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

5,7-dimethyl-1-[(4-methylphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11-4-6-14(7-5-11)10-19-16-13(3)8-12(2)9-15(16)17(20)18(19)21/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEDXPVYCIWLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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